Product packaging for 2-Aminobenzo[d]oxazole-4-carboxamide(Cat. No.:CAS No. 1806379-18-9)

2-Aminobenzo[d]oxazole-4-carboxamide

Cat. No.: B12873683
CAS No.: 1806379-18-9
M. Wt: 177.16 g/mol
InChI Key: QKWITNWLGYZKOU-UHFFFAOYSA-N
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Description

2-Aminobenzo[d]oxazole-4-carboxamide (CAS 1806379-18-9) is a high-purity chemical building block based on the privileged benzoxazole scaffold, designed for advanced research and development in medicinal chemistry. The benzoxazole core is a structurally important heterocycle known to impart a wide spectrum of biological activities, making it a valuable intermediate in the synthesis of new chemical entities . Researchers utilize this compound, particularly its carboxylic acid and carbohydrazide derivatives, in the design and synthesis of novel molecules with potential anti-inflammatory properties . The 2-amino group and the 4-carboxamide moiety on the benzoxazole ring serve as versatile handles for further chemical modification, allowing for the construction of more complex structures aimed at modulating biological targets . Synthetic methodologies for related benzo[d]oxazole derivatives continue to evolve, including modern, efficient, and transition-metal-free approaches in green media, highlighting the ongoing relevance of this chemotype in sustainable drug discovery . As a key intermediate, this compound is instrumental in exploring therapeutic areas such as inflammation, cancer, and infectious diseases . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled as For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O2 B12873683 2-Aminobenzo[d]oxazole-4-carboxamide CAS No. 1806379-18-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1806379-18-9

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

2-amino-1,3-benzoxazole-4-carboxamide

InChI

InChI=1S/C8H7N3O2/c9-7(12)4-2-1-3-5-6(4)11-8(10)13-5/h1-3H,(H2,9,12)(H2,10,11)

InChI Key

QKWITNWLGYZKOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)N)C(=O)N

Origin of Product

United States

Synthetic Methodologies for 2 Aminobenzo D Oxazole 4 Carboxamide and Its Analogues

Conventional Synthetic Routes to 2-Aminobenzoxazole (B146116) Scaffolds

Conventional solution-phase synthesis remains a cornerstone for the preparation of 2-aminobenzoxazole derivatives. These methods often involve the cyclization of readily available precursors and subsequent modifications to introduce desired functionalities.

Cyclization Reactions Utilizing o-Aminophenols

The most prevalent method for synthesizing the 2-aminobenzoxazole core involves the cyclization of o-aminophenols with a cyanating agent. nih.govresearchgate.net Historically, the highly toxic cyanogen (B1215507) bromide (BrCN) was widely used for this transformation. nih.govresearchgate.netyoutube.com However, due to safety concerns, recent research has focused on developing safer and more environmentally benign cyanating agents.

One such alternative is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), which can be activated by a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) to facilitate the cyclization of o-aminophenols. nih.govresearchgate.net This reaction proceeds via the initial activation of the cyano group of NCTS by the Lewis acid, followed by a nucleophilic attack of the amino group of the o-aminophenol. Subsequent intramolecular cyclization through the attack of the hydroxyl group leads to the formation of the 2-aminobenzoxazole ring. researchgate.net This method offers good to excellent yields and operational simplicity. nih.govresearchgate.net

The general procedure involves dissolving the o-aminophenol and NCTS in a solvent such as 1,4-dioxane, followed by the dropwise addition of BF₃·Et₂O. nih.govresearchgate.net The reaction mixture is then typically refluxed for an extended period. nih.govresearchgate.net The scope of this reaction is broad, tolerating various substituents on the o-aminophenol ring. researchgate.net

Table 1: Synthesis of 2-Aminobenzoxazoles via Cyclization of o-Aminophenols with NCTS/BF₃·Et₂O
Entryo-Aminophenol SubstituentProductYield (%)Reference
1H2-Aminobenzoxazole85 researchgate.net
24-Methyl2-Amino-5-methylbenzoxazole82 researchgate.net
34-Chloro2-Amino-5-chlorobenzoxazole90 researchgate.net
44-Nitro2-Amino-5-nitrobenzoxazole75 researchgate.net

Another approach involves a palladium-catalyzed aerobic oxidation of o-aminophenols and isocyanides. researchgate.net This method provides moderate to excellent yields under mild reaction conditions in an air atmosphere. researchgate.net

Approaches Involving Smiles Rearrangement

The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, has emerged as a powerful tool for the synthesis of N-substituted 2-aminobenzoxazoles. nih.govrsc.org This approach typically involves the activation of a benzoxazole-2-thiol with a suitable electrophile, followed by intramolecular rearrangement. nih.govrsc.org

A notable example is the one-pot amination of benzoxazole-2-thiol with various amines, mediated by chloroacetyl chloride. nih.gov The proposed mechanism involves the initial S-alkylation of the benzoxazole-2-thiol, which then undergoes a Smiles rearrangement through a nucleophilic attack of the amine nitrogen onto the benzoxazole (B165842) ring carbon, forming a spiro intermediate. nih.gov Subsequent rearomatization and hydrolysis yield the N-substituted 2-aminobenzoxazole. nih.gov This metal-free approach is advantageous due to its wide amine scope and short reaction times. nih.gov

Table 2: Synthesis of N-Substituted 2-Aminobenzoxazoles via Smiles Rearrangement
EntryAmineProductYield (%)Reference
1BenzylamineN-Benzyl-2-aminobenzoxazole88 nih.gov
2Morpholine2-(Morpholino)benzoxazole92 nih.gov
3Piperidine2-(Piperidino)benzoxazole95 nih.gov
4AnilineN-Phenyl-2-aminobenzoxazole78 nih.gov

Derivatization from Benzoxazole-2-thiols

Benzoxazole-2-thiols are versatile intermediates that can be converted to 2-aminobenzoxazole derivatives. nih.gov The synthesis of benzoxazole-2-thiol itself can be achieved through the cyclocondensation of 2-aminophenol (B121084) with thiourea (B124793). researchgate.net

The derivatization of benzoxazole-2-thiol to a 2-aminobenzoxazole can be achieved through various methods, including direct amination. For instance, a catalyst-free amination of 2-mercaptobenzoxazoles with amines has been reported to occur in water under microwave irradiation, providing good yields of 2-aminobenzoxazoles. nih.gov This method is environmentally friendly and offers short reaction times. nih.gov

Another strategy involves the S-alkylation of benzoxazole-2-thiol followed by displacement with an amine. The reaction of benzoxazole-2-thiol with bromoalkylamines can lead to N-substituted 2-aminobenzoxazoles, although the formation of disulfide byproducts can sometimes be an issue. nih.gov

Multi-step Syntheses of Substituted Benzoxazole Carboxamides

The synthesis of specifically substituted derivatives like 2-aminobenzo[d]oxazole-4-carboxamide often requires a multi-step approach. This typically involves the preparation of a suitably substituted o-aminophenol precursor, followed by cyclization to form the benzoxazole ring.

For the synthesis of a 4-carboxamide derivative, a plausible route starts with a 2-amino-3-hydroxybenzoic acid derivative. The carboxylic acid functionality can be converted to an amide through standard amide coupling reactions with a desired amine. Subsequently, the resulting 2-amino-3-hydroxybenzamide (B1287714) can be cyclized to the 2-aminobenzoxazole-4-carboxamide.

Amidation of the carboxylic acid group.

Reduction of the nitro group to an amine.

Cyclization of the resulting 2-amino-3-hydroxybenzamide to form the 2-aminobenzoxazole-4-carboxamide.

Solid-Phase Synthesis Techniques for 2-Aminobenzo[d]oxazole Derivatives

Solid-phase synthesis offers a powerful platform for the generation of libraries of 2-aminobenzoxazole derivatives, facilitating high-throughput screening and drug discovery efforts. researchgate.netmdpi.com These methods involve attaching a precursor to a solid support, carrying out the synthesis, and then cleaving the final product from the resin.

Resin-Bound Precursor Cyclization Strategies

An efficient solid-phase methodology for the synthesis of 2-aminobenzoxazole derivatives utilizes a thioether linkage as a safety-catch linker. mdpi.com The synthesis begins with the reaction of a Merrifield resin with 2-aminophenols and carbon disulfide to prepare a polymer-bound 2-mercaptobenzoxazole (B50546) resin. mdpi.com Oxidation of this resin followed by treatment with various amines yields the desired 2-aminobenzoxazole products. mdpi.com Further diversification can be achieved by incorporating a nitro group into the 2-aminophenol precursor, which can be later reduced and functionalized. mdpi.com

Another strategy involves the preparation of a polymer-bound 2-hydroxyphenylthiourea (B72812) resin. nih.govresearchgate.net This resin is synthesized by the addition of a 2-aminophenol to an isothiocyanate-terminated resin. nih.govresearchgate.net The key step is the cyclization of this thiourea resin to form the polymer-bound 2-aminobenzoxazole. This cyclization can be promoted by reagents such as mercury(II) oxide (HgO). nih.govresearchgate.net The resulting resin-bound 2-aminobenzoxazole can then be functionalized with various electrophiles, such as alkyl halides or acyl chlorides, before cleavage from the solid support to yield the final products. nih.govresearchgate.net

Table 3: Reagents and Conditions for Solid-Phase Synthesis of 2-Aminobenzoxazole Derivatives
StepReagents and ConditionsPurposeReference
1CS₂, Et₃N, p-TsCl, THF, 0°C to rtFormation of isothiocyanate-terminated resin nih.gov
22-Aminophenol, Et₃N, 1,4-dioxane, 80°CFormation of 2-hydroxyphenylthiourea resin nih.gov
3HgO, 1,4-dioxane, 80°CCyclization to 2-aminobenzoxazole resin nih.gov
4Alkyl halides, t-BuOK, NMP, 60°CN-Alkylation of the amino group nih.gov
5Acyl halides, LiHMDS, THF, 60°CN-Acylation of the amino group nih.gov
6TFA:CH₂Cl₂, rt to 40°CCleavage from resin nih.gov

Functionalization of Polymer-Bound 2-Aminobenzo[d]oxazole Core

The solid-phase synthesis of 2-aminobenzoxazole derivatives offers a streamlined approach for creating libraries of these compounds. An efficient methodology utilizes a thioether linkage as a safety-catch linker. acs.org The process commences with the preparation of a polymer-bound 2-mercaptobenzoxazole resin. This key intermediate is synthesized by reacting Merrifield resin with 2-aminophenols and carbon disulfide in the presence of a coupling agent like diisopropylcarbodiimide (DIC). acs.org

Oxidation of the sulfur-linked resin, followed by treatment with various amines, cleaves the product from the polymer support and simultaneously introduces the amino group at the 2-position, yielding the desired 2-aminobenzoxazole products. acs.org This strategy allows for significant diversification. For instance, by starting with a nitro-substituted 2-aminophenol, the resulting polymer-bound intermediate can be further functionalized. Reduction of the nitro group to an amine on the solid support allows for subsequent reactions with acid chlorides or isocyanates, leading to a variety of 6-functionalized 2-aminobenzoxazole analogues. acs.org

Starting Material (on resin)ReagentsProductRef
Polymer-bound 2-mercaptobenzoxazole1. Oxidation 2. Amine2-Aminobenzoxazole acs.org
Polymer-bound 6-nitro-2-mercaptobenzoxazole1. SnCl₂ (reduction) 2. Acid Chloride/Isocyanate 3. Oxidation 4. Amine6-Acylamino/Ureido-2-aminobenzoxazole acs.org

Green Chemistry Approaches in Heterocyclic Synthesis Applicable to Benzoxazoles

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like benzoxazoles to minimize hazardous waste and improve energy efficiency. ijpsonline.comckthakurcollege.net These approaches focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. ckthakurcollege.net

One notable green method involves the use of samarium triflate as a reusable acid catalyst for the condensation of o-aminophenols with aldehydes in an aqueous medium, which proceeds under mild conditions. organic-chemistry.org Another strategy employs a magnetically separable Ag@Fe2O3 core-shell nanocatalyst for the one-pot condensation of 2-aminophenol and aromatic aldehydes at room temperature. ckthakurcollege.net This catalyst offers high yields (88-97%) and can be easily recovered using an external magnet and reused for multiple cycles. ckthakurcollege.net

Ionic liquids and deep eutectic solvents (DESs) have also emerged as green alternatives. ijpsonline.commdpi.com For instance, a metal-free synthesis of 2-substituted benzoxazoles has been reported using imidazolium (B1220033) chloride as a promoter in the reaction between 2-aminophenols and DMF derivatives. mdpi.com Similarly, a deep eutectic solvent, [CholineCl][oxalic acid], has been shown to effectively catalyze the cyclization of 2-aminophenols and benzaldehydes under microwave irradiation. mdpi.com Ultrasound-assisted synthesis represents another green technique, offering shorter reaction times and high yields in the preparation of benzoxazole derivatives. ijpsonline.com

Green ApproachCatalyst/MediumKey FeaturesRef
Aqueous SynthesisSamarium triflateMild conditions, reusable catalyst. organic-chemistry.org
NanocatalysisAg@Fe2O3 core-shell nanoparticlesRoom temperature, high yields, magnetically recoverable catalyst. ckthakurcollege.net
Ionic Liquid PromotionImidazolium chlorideMetal-free, economical. mdpi.com
Deep Eutectic Solvent[CholineCl][oxalic acid]Sustainable catalyst, microwave compatible, reusable. mdpi.com
UltrasonicationUltrasound irradiationShort reaction times, high yields, energy efficient. ijpsonline.com

Advanced Synthetic Strategies and Methodological Innovations

The synthesis of 2-aminobenzoxazoles has benefited significantly from advanced strategies that enhance efficiency, substrate scope, and operational simplicity. These innovations often involve novel catalytic systems and reaction setups.

Metal-Catalyzed Processes

Metal catalysis is a cornerstone of modern benzoxazole synthesis, offering pathways that are often inaccessible through traditional methods. nih.gov Copper catalysts are particularly prevalent. For example, copper(II) ferrite (B1171679) nanoparticles have been used for the sustainable synthesis of benzoxazoles from N-(2-halophenyl)benzamides. organic-chemistry.org This nanocatalyst is magnetically recoverable and can be reused multiple times without significant loss of activity. organic-chemistry.org A combination of a Brønsted acid (like TsOH·H₂O) and copper iodide (CuI) effectively catalyzes the cyclization of 2-aminophenols with β-diketones, tolerating a wide range of substituents. organic-chemistry.org

Palladium-catalyzed reactions also play a crucial role. A one-pot procedure involving an initial aminocarbonylation of aryl bromides with 2-aminophenols, followed by an acid-mediated ring closure, provides access to 2-aryl benzoxazoles. organic-chemistry.org Furthermore, three-component couplings of aryl halides, 1,2-amino phenols, and tert-butyl isocyanide under palladium catalysis have been developed for benzoxazole synthesis. organic-chemistry.org

Metal CatalystReactantsReaction TypeRef
Copper(II) ferrite (nanoparticles)N-(2-halophenyl)benzamidesIntramolecular cyclization organic-chemistry.org
CuI / Brønsted acid2-Aminophenols, β-diketonesCyclization organic-chemistry.org
Palladium catalystAryl bromides, 2-aminophenols, COAminocarbonylation/Cyclization organic-chemistry.org
Samarium triflateo-Amino(thio)phenols, aldehydesCondensation organic-chemistry.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has been recognized as a green chemistry tool that dramatically reduces reaction times, increases yields, and enhances selectivity. mdpi.comnih.gov This technique has been successfully applied to the synthesis of benzoxazoles. eurekaselect.com The condensation of 2-aminophenol or its derivatives with reagents like aldehydes, carboxylic acids, or nitriles is a common route for forming the benzoxazole ring, and microwave irradiation significantly accelerates these transformations. eurekaselect.com

One example is the catalyst-free synthesis of 2-arylbenzoxazoles from 2-aminophenols and aromatic aldehydes under microwave irradiation. mdpi.com The use of deep eutectic solvents, such as [CholineCl][oxalic acid], as catalysts in microwave-assisted reactions further enhances the green credentials of the synthesis, allowing for the catalyst to be recovered and reused. mdpi.com Microwave heating has also been employed in the functionalization of the benzoxazole core, for instance, in reactions involving benzoxazole-2-thiol, where it can influence reaction pathways and outcomes compared to conventional heating. acs.org The application of microwaves is a key strategy for the rapid generation of libraries of biologically relevant benzazoles. nih.gov

ReactantsCatalyst/ConditionsKey AdvantageRef
2-Aminophenols, Aromatic aldehydes[CholineCl][oxalic acid], MWRapid, reusable catalyst mdpi.com
2-Aminophenols, Aldehydes/Carboxylic acidsMW irradiationReduced reaction time, increased yield nih.goveurekaselect.com
Benzoxazole-2-thiol, CyclohexylamineMW irradiationAltered selectivity vs. conventional heating acs.org
N-(3-hydroxy-2-pyridyl) BenzamideSBA-15, MW, solvent-freeFormation of 2-aryloxazolo-[4,5-b] pyridine ijpsonline.com

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single synthetic operation, avoiding the isolation of intermediates. rsc.org This approach aligns with the principles of green chemistry by reducing solvent waste and energy consumption.

Several one-pot procedures have been developed for the synthesis of 2-aminobenzoxazoles and their derivatives. A versatile one-pot synthesis involves the reaction of a 2-aminophenol, an amine, and either tetramethyl orthocarbonate or 1,1-dichlorodiphenoxymethane. nih.govacs.org These reactions proceed under mild conditions and accommodate a variety of substituted 2-aminophenols and amines, providing the desired products in modest to excellent yields. nih.gov

Another innovative one-pot method is based on the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution allows for the synthesis of N-substituted 2-aminobenzoxazoles from benzoxazole-2-thiol, which is activated with chloroacetyl chloride before reacting with an amine. acs.orgnih.gov This metal-free approach is notable for its wide amine scope and short reaction times. acs.org Furthermore, electrochemical one-pot methods have been developed using acetic acid as both the electrolyte and a reactant, offering a clean reaction profile with high atom economy. epa.gov

ReagentsKey StrategyProductRef
2-Aminophenol, Amine, Tetramethyl orthocarbonateMulticomponent reaction2-Aminobenzoxazole nih.govacs.org
2-Aminophenol, Amine, 1,1-DichlorodiphenoxymethaneMulticomponent reaction2-Aminobenzoxazole nih.govacs.org
Benzoxazole-2-thiol, Chloroacetyl chloride, AmineSmiles RearrangementN-Substituted 2-aminobenzoxazole acs.orgnih.gov
2-Aminophenol, Acetic AcidElectrochemical synthesis2-Aminobenzoxazole epa.gov
2-Aminophenols, β-DiketonesCuI / Brønsted acid catalysis2-Substituted benzoxazoles organic-chemistry.org

Pre Clinical Biological Activities of 2 Aminobenzo D Oxazole 4 Carboxamide Derivatives

Anticancer Activity Investigations

Enzyme Inhibition in Oncological Pathways

Derivatives containing the core structures of 2-aminobenzoxazole (B146116) and carboxamide have demonstrated significant potential as inhibitors of enzymes crucial to cancer progression. While research on 2-aminobenzo[d]oxazole-4-carboxamide itself is specific, the broader family of related benzoxazoles, benzothiazoles, and carboxamides shows a consistent pattern of activity against key oncological targets, primarily protein kinases.

These compounds often target receptor tyrosine kinases (RTKs), which are pivotal in regulating cell proliferation and survival; their dysregulation is a common feature in many cancers. nih.gov For instance, derivatives of the closely related 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one have been shown to inhibit the Anaplastic Lymphoma Kinase (ALK)/Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. nih.gov One such compound, compound 45 , demonstrated potent antiproliferative activity against A549 lung cancer cells with an IC50 value of 0.44 μM, induced G1-phase cell cycle arrest, and promoted apoptosis. nih.gov

Similarly, studies on other related scaffolds have identified potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both critical for tumor growth and angiogenesis. nih.govnih.gov The 2-aminobenzothiazole (B30445) scaffold, a bioisostere of the 2-aminobenzoxazole core, has been extensively used to develop inhibitors for a wide array of kinases, including not only EGFR and VEGFR-2 but also serine/threonine kinases like RAF and Aurora kinases. nih.gov Furthermore, N-substituted indole-2-carboxamides have been evaluated against key cancer-related targets, including topoisomerase–DNA, PI3Kα, and EGFR, showing favorable binding interactions. nih.gov Some 2-phenyl-oxazole-4-carboxamide derivatives have been identified as potent inducers of apoptosis in cancer cells. nih.gov

The mechanism of action for these derivatives generally involves competitive binding at the ATP-binding site of the target kinase, thereby blocking the downstream signaling cascades that lead to cell proliferation and survival.

Table 1: Enzyme Inhibition by Structurally Related Derivatives

Derivative Class Target Enzyme/Pathway Model Key Findings Reference
6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one ALK/PI3K/AKT Pathway A549 Lung Cancer Cells Compound 45 showed an IC50 of 0.44 μM and induced G1 arrest and apoptosis. nih.gov
2-Aminobenzothiazole EGFR Enzyme Assay Compound 13 exhibited an IC50 of 2.80 μM. nih.gov
N-substituted 1H-indole-2-carboxamides Topoisomerase, PI3Kα, EGFR Computational Docking Favorable binding interactions were observed. nih.gov
2-Phenyl-oxazole-4-carboxamide Caspases (inducer) DLD-1 Colorectal Cancer Cells Compound 1k had an EC50 of 270 nM for apoptosis induction. nih.gov

Anti-inflammatory and Immunomodulatory Potentials

The benzo[d]oxazole scaffold is a well-established building block for creating anti-inflammatory agents. nih.govmdpi.com Derivatives have shown promise in modulating inflammatory pathways, primarily through the inhibition of key signaling molecules and enzymes.

A significant mechanism of action is the downregulation of the Nuclear Factor-κB (NF-κB) signaling pathway. nih.govmdpi.com NF-κB is a crucial transcription factor that governs the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS). nih.govmdpi.com In preclinical studies using a cell model of neurotoxicity, a benzo[d]oxazole derivative, compound 5c , was found to decrease the expression of both NF-κB and iNOS. nih.govmdpi.com The production of nitric oxide (NO) by iNOS is a hallmark of inflammation. nih.govmdpi.com Other studies on 1,3,4-oxadiazole (B1194373) derivatives confirmed that potent compounds can reduce inflammatory markers such as NO, interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2). nih.gov The anti-inflammatory effects of various oxazole (B20620) and thiazole (B1198619) derivatives have been confirmed in vivo using the carrageenan-induced rat paw edema model. researchgate.netjddtonline.infonih.govresearchgate.net

Beyond direct anti-inflammatory action, some derivatives exhibit immunomodulatory activity. For example, a series of oxazolidin-2-one-4-carboxylic amide compounds were designed as agonists for the sphingosine-1-phosphate receptor 1 (S1P1). nih.gov Though their in vitro activity was weaker than the reference compound, one derivative, compound 1a , showed immunosuppressive effects comparable to the drug FTY720 in vivo. nih.gov Furthermore, certain 1,2,4-oxadiazole (B8745197) derivatives have been shown to modulate the phenotype of macrophages, which are key cells of the innate immune system. nih.gov One such derivative was able to polarize tumor-associated macrophages (TAMs) towards the M1 phenotype, an anti-tumoral state, and induce the production of the pro-inflammatory cytokine TNF-α. nih.gov This suggests a potential role in cancer immunotherapy by reprogramming the tumor microenvironment. nih.gov

Table 2: Anti-inflammatory and Immunomodulatory Activities of Related Derivatives

Derivative Class Biological Target/Model Mechanism/Effect Key Finding Reference
Benzo[d]oxazole-based derivative (Compound 5c) Aβ-induced PC12 Cells Inhibition of NF-κB and iNOS expression Exerted neuroprotective effects by inhibiting pro-inflammatory proteins. nih.govmdpi.com
1,3,4-Oxadiazole Carrageenan-induced rat paw edema Reduction of inflammatory markers (NO, IL-6, COX-2) Derivative Ox-6f significantly reduced edema up to 79.83%. nih.gov
Oxazolidin-2-one-4-carboxylic amide (Compound 1a) S1P1 Receptor Agonist activity Demonstrated in vivo immunosuppressive effects. nih.gov
1,2,4-Oxadiazole Murine Macrophages (BMDMs) M1 Polarization, TNF-α induction Polarized macrophages to an anti-tumoral phenotype. nih.gov

Neuroprotective Effects

Derivatives of benzo[d]oxazole have emerged as promising candidates for the treatment of neurodegenerative diseases, particularly Alzheimer's disease. nih.govmdpi.com Research has demonstrated their ability to protect neurons from toxicity induced by β-amyloid (Aβ), a peptide that forms plaques in the brains of Alzheimer's patients. nih.govmdpi.com

A study on a series of novel benzo[d]oxazole-based derivatives found that they could reduce the neurotoxicity of Aβ in PC12 cells. nih.govmdpi.com The most promising compound, 5c , significantly increased cell viability and was shown to act through the Akt/GSK-3β/NF-κB signaling pathway. nih.govmdpi.com Specifically, compound 5c promoted the phosphorylation of Akt and glycogen (B147801) synthase kinase-3β (GSK-3β), which in turn decreased the expression of NF-κB. nih.gov This modulation of the signaling cascade had several beneficial downstream effects, including:

Reduced Tau Hyperphosphorylation: GSK-3β is a primary kinase responsible for the abnormal phosphorylation of the tau protein, which leads to neurofibrillary tangles. nih.gov

Inhibition of Apoptosis: The compound protected PC12 cells from Aβ-induced programmed cell death. nih.gov

Decreased Pro-inflammatory and Amyloidogenic Proteins: It reduced the expression of the Receptor for Advanced Glycation Endproducts (RAGE), β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), and iNOS. nih.govmdpi.com BACE1 is a key enzyme in the production of the Aβ peptide itself. nih.govmdpi.com

Other related heterocyclic structures have also shown neuroprotective potential. Thiazole-carboxamide derivatives act as negative allosteric modulators of AMPA receptors, which can help control the excitotoxicity implicated in various neurological diseases. mdpi.comresearchgate.net Additionally, various 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives have demonstrated neuroprotective effects in models of oxidative stress and ischemic stroke by activating antioxidant defense systems (like the Nrf2 pathway) and preserving mitochondrial function. nih.govnih.gov

Table 3: Neuroprotective Activities of Benzo[d]oxazole and Related Derivatives

Derivative Class Model Mechanism of Action Key Finding Reference
Benzo[d]oxazole-based (Compound 5c) Aβ-induced PC12 Cells Modulation of Akt/GSK-3β/NF-κB pathway; Inhibition of BACE1, RAGE, iNOS Protected against Aβ-induced neurotoxicity, apoptosis, and tau hyperphosphorylation. nih.govmdpi.com
Thiazole-Carboxamide HEK293T Cells expressing AMPA receptors Negative allosteric modulation of AMPA receptors Potently inhibited AMPAR-mediated currents, suggesting potential to reduce excitotoxicity. mdpi.comresearchgate.net
1,2,4-Oxadiazole (Compound 24) SNP-induced PC12 cells; Rat MCAO model Activation of Nrf2 antioxidant pathway Conferred potent protection against oxidative injury and reduced brain infarction in vivo. nih.gov
1,3,4-Oxadiazole 6-OHDA-induced neurotoxicity in synaptosomes Preservation of synaptosomal viability and glutathione (B108866) levels Compounds 3a and 3d showed significant neuroprotective effects against the toxic agent. nih.gov

Other Emerging Biological Activities

The versatile 2-aminobenzo[d]oxazole scaffold and its bioisosteres are being investigated for a variety of other therapeutic applications beyond the major areas of oncology, inflammation, and neuroprotection.

Antimicrobial Activity: The 2-aminobenzothiazole core, structurally similar to the 2-aminobenzoxazole nucleus, is found in derivatives with potent antimicrobial properties. nih.gov Some of these compounds function as dual inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. nih.gov Compounds 4b and 7a from one study were found to be more potent than the antibiotic ciprofloxacin (B1669076) against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The broader benzo[d]oxazole class has also been noted for its antimicrobial properties. nih.govmdpi.com

Antitubercular Activity: In the search for new treatments for tuberculosis, 2-aminooxazole derivatives have been identified as promising candidates. nih.gov These compounds are considered bioisosteres of 2-aminothiazoles, which have shown strong activity against Mycobacterium tuberculosis. nih.gov The oxazole derivatives maintain this activity while potentially offering improved physicochemical properties, such as better solubility and lower metabolic rates. nih.gov

Hypoglycemic Activity: A series of 2,4-disubstituted-oxazole derivatives have been developed as potential agents for managing diabetes. nih.gov An optimized compound, 5k , demonstrated potent hypoglycemic activity, increasing glucose consumption in HepG2 cells more effectively than metformin. nih.gov Mechanistic studies suggest that its effects may be mediated through the activation of the AMPK pathway, a central regulator of cellular energy metabolism. nih.gov

These emerging areas highlight the broad therapeutic potential of this chemical class, driven by its ability to be chemically modified to interact with a diverse set of biological targets.

Molecular Mechanisms of Action for 2 Aminobenzo D Oxazole 4 Carboxamide Analogues in Vitro Studies

Enzyme Inhibition Profiles

Protease, Chymase, Butyrylcholinesterase, and Topoisomerase II Inhibition

Protease Inhibition:

Research has shown that derivatives of the benzoxazole (B165842) scaffold can act as inhibitors of specific proteases. A series of novel 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives were synthesized and evaluated for their in vitro inhibitory activities against Staphylococcus aureus Sortase A, a bacterial transpeptidase that plays a crucial role in the anchoring of surface proteins to the cell wall. nih.gov Many of the synthesized compounds exhibited significant inhibitory activity against Sortase A, with IC50 values ranging from 19.8 to 184.2 μM. nih.gov Structure-activity relationship (SAR) studies highlighted that substitutions at the 7-position and 2-position of the benzoxazole core significantly influenced their inhibitory potency. nih.gov The presence of an i-butyl amide group at the 7-position was found to be particularly important for activity. nih.gov

Chymase Inhibition:

Currently, there is no publicly available scientific literature detailing the in vitro inhibition of chymase by 2-aminobenzo[d]oxazole-4-carboxamide analogues.

Butyrylcholinesterase Inhibition:

A series of 2-aryl-6-carboxamide benzoxazole derivatives have been designed and synthesized as potential inhibitors of cholinesterases. nih.govresearchgate.net In vitro enzymatic assays demonstrated that these compounds can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). One of the most potent compounds, a 2-aryl-6-carboxamide benzoxazole derivative, exhibited an IC50 value of 25.45 nM for BChE. nih.gov The inhibitory mechanism was determined to be of a mixed type, indicating that the compound binds to both the catalytic active site and a peripheral anionic site of the enzyme. nih.gov

Topoisomerase II Inhibition:

Certain benzoxazole derivatives have been investigated for their ability to inhibit human topoisomerase II, a critical enzyme involved in managing DNA topology during cellular processes. In a study evaluating 2,5-disubstituted-benzoxazole derivatives, several compounds demonstrated significant inhibitory activity against eukaryotic topoisomerase II. esisresearch.org Notably, 5-chloro-2-(p-methylphenyl)benzoxazole and 2-(p-nitrobenzyl)benzoxazole exhibited potent inhibition with IC50 values of 22.3 µM and 17.4 µM, respectively. esisresearch.org Another derivative, 2-(4'-bromophenyl)-6-nitrobenzoxazole, was identified as a potent Topo II inhibitor with an IC50 value of 71 µM. researchgate.net

Interactive Data Table: Inhibition of Protease, Butyrylcholinesterase, and Topoisomerase II by this compound Analogues

Compound ClassTarget EnzymeSpecific Analogue ExampleIC50 ValueReference
2-phenyl-benzo[d]oxazole-7-carboxamideS. aureus Sortase AVarious derivatives19.8 - 184.2 µM nih.gov
2-aryl-6-carboxamide benzoxazoleButyrylcholinesterase (BChE)Compound 3625.45 nM nih.gov
2,5-disubstituted-benzoxazoleTopoisomerase II5-chloro-2-(p-methylphenyl)benzoxazole22.3 µM esisresearch.org
2,5-disubstituted-benzoxazoleTopoisomerase II2-(p-nitrobenzyl)benzoxazole17.4 µM esisresearch.org
2,5-disubstituted-benzoxazoleTopoisomerase II2-(4'-bromophenyl)-6-nitrobenzoxazole71 µM researchgate.net

Cyclooxygenase-2 (COX-2) Inhibition

Several studies have explored the potential of benzoxazole derivatives as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. A series of methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylate derivatives were synthesized and evaluated for their ability to inhibit human COX-2. derpharmachemica.com Two compounds from this series demonstrated high selectivity for COX-2 over COX-1, with one compound being 379-fold and another over 465-fold more selective for COX-2. derpharmachemica.com Another study on novel benzoxazole derivatives, including salts of methyl-2-amino benzoxazole-5-carboxylate and methyl-2-(substituted amido) benzoxazole-5-carboxylates, also reported moderate to good COX-2 inhibition activity, with some compounds showing IC50 values comparable to the reference drug celecoxib. nih.gov For instance, a novel series of benzimidazole (B57391) derivatives, which share structural similarities with the benzoxazole scaffold, showed potent COX-2 inhibition with an IC50 of 0.10 µM and a selectivity index of 134. nih.gov

Interactive Data Table: COX-2 Inhibition by Benzoxazole Analogues

Compound ClassSpecific Analogue ExampleCOX-2 IC50Selectivity Index (COX-1 IC50/COX-2 IC50)Reference
methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylateCompound VI 61 µM379 derpharmachemica.com
methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylateCompound VI 121.06 µM>465 derpharmachemica.com
Benzimidazole derivativeCompound 11b0.10 µM134 nih.gov

DNA Gyrase Inhibition

The bacterial enzyme DNA gyrase, a type II topoisomerase, is a well-established target for antibacterial drugs. Analogues of 2-aminobenzoxazole (B146116) have been investigated for their potential to inhibit this enzyme. Research on 2-aminobenzothiazole-based inhibitors, which are structurally related to 2-aminobenzoxazoles, has shown promising results. nih.govrsc.org A series of these compounds demonstrated potent inhibition of E. coli DNA gyrase. One particular compound exhibited low nanomolar inhibition of DNA gyrase with an IC50 value of less than 10 nM. nih.gov These findings suggest that the 2-aminobenzoxazole scaffold could also serve as a promising framework for the development of novel DNA gyrase inhibitors.

Interactive Data Table: DNA Gyrase Inhibition by Structurally Related Analogues

Compound ClassTarget EnzymeSpecific Analogue ExampleIC50 ValueReference
2-aminobenzothiazole-based inhibitorE. coli DNA GyraseCompound E< 10 nM nih.gov

Histone Deacetylase 6 (HDAC6) Inhibition

Analogues containing an isoxazole (B147169) ring, a bioisostere of the oxazole (B20620) ring found in the parent compound, have been identified as potent inhibitors of Histone Deacetylase 6 (HDAC6). nih.govunica.ittandfonline.comresearchgate.nettandfonline.com HDAC6 is a class IIb histone deacetylase that plays a role in various cellular processes and is a target for cancer therapy. A series of derivatives with a 3-hydroxy-isoxazole zinc-binding group were synthesized and tested for their in vitro inhibitory activity against HDAC6. nih.govunica.ittandfonline.com Several of these compounds displayed good potency, with the most active candidate achieving an IC50 of 700 nM. nih.govunica.ittandfonline.com Other active compounds in this series exhibited IC50 values ranging from 1.3 to 8.2 µM. unica.it

Interactive Data Table: HDAC6 Inhibition by Isoxazole-Containing Analogues

Compound ClassSpecific Analogue ExampleHDAC6 IC50Reference
3-hydroxy-isoxazole derivativeCompound 230.7 µM (700 nM) nih.govunica.ittandfonline.com
3-hydroxy-isoxazole derivativeCompound 171.3 µM unica.it
3-hydroxy-isoxazole derivativeCompound 251.5 µM unica.it
3-hydroxy-isoxazole derivativeCompound 278.2 µM unica.it

Chromodomain Y-Like (CDYL) Protein Inhibition

To date, no scientific studies have been published that specifically investigate the in vitro inhibition of the Chromodomain Y-Like (CDYL) protein by this compound analogues.

Acid Ceramidase (AC) Inhibition

Benzoxazolone carboxamides, which are close structural analogues of this compound, have been identified as potent inhibitors of acid ceramidase (AC). acs.orgnih.govacs.orgnih.gov AC is a lysosomal enzyme that hydrolyzes ceramide into sphingosine (B13886) and a free fatty acid, and its inhibition is a potential therapeutic strategy for cancer and other diseases. A screening of a small compound library led to the discovery of the benzoxazolone carboxamide series, with an initial hit compound showing an IC50 of 64 nM. acs.org Further optimization of this series led to the development of more advanced and systemically active analogues with IC50 values as low as 31 nM. nih.gov Another potent analogue, 6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-1,3-benzoxazole-3-carboxamide, demonstrated an IC50 of 79 nM. acs.org

Interactive Data Table: Acid Ceramidase Inhibition by Benzoxazolone Carboxamide Analogues

Compound ClassSpecific Analogue ExamplehAC IC50Reference
Benzoxazolone carboxamideInitial Hit (Compound 4a)64 nM acs.org
Benzoxazolone carboxamideAdvanced Analogue31 nM nih.gov
Benzoxazolone carboxamideARN1497479 nM acs.org
Benzoxazolone carboxamideCyclohexyl analog 22a89 nM acs.org
Benzoxazolone carboxamideTetrahydropyrane analog 22b68 nM acs.org

Receptor Modulation

Analogues based on the 2-aminobenzoxazole scaffold have been identified as potent modulators of specific protein targets, demonstrating their potential to interfere with key biological signaling pathways.

One of the most significant identified targets is the Spinster Homolog 2 (Spns2), a transporter responsible for exporting the signaling lipid sphingosine-1-phosphate (S1P). nih.govacs.orgnih.gov Targeting Spns2 offers an alternative strategy to directly modulating S1P receptors, which are the targets of several drugs used in treating autoimmune diseases. nih.govacs.org By inhibiting Spns2, these compounds can effectively reduce the extracellular concentration of S1P, thereby preventing its engagement with cell surface G-protein coupled receptors (S1P1-5) that mediate a host of cellular responses, including immune cell trafficking. nih.gov

A structure-activity relationship study identified the 2-aminobenzoxazole scaffold as a highly viable core for developing potent Spns2 inhibitors. nih.govacs.org This research led to the development of SLB1122168, a derivative that incorporates a 2-aminobenzoxazole core and exhibits potent inhibition of Spns2-mediated S1P release with a half-maximal inhibitory concentration (IC50) of 94 ± 6 nM. nih.govnih.gov This compound serves as a valuable chemical tool for exploring the physiological consequences of selective S1P export inhibition. nih.govnih.gov Molecular modeling suggests that related inhibitors bind to Spns2 in its occluded inward-facing state, forming key hydrogen bonds and π-stacking interactions within the protein. acs.org

Compound AnalogueMolecular TargetModulatory EffectPotency (IC50)Reference
SLB1122168Spns2 TransporterInhibition of S1P release94 ± 6 nM nih.gov, nih.gov

Interaction with Cellular Pathways

Beyond direct receptor modulation, these compounds engage with the fundamental machinery of the cell, influencing pathways that control apoptosis, signal transduction, and gene expression.

Modulation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its induction in cancer cells is a primary goal of many chemotherapeutic agents. A class of 2-phenyl-oxazole-4-carboxamide derivatives, which share the core oxazole-4-carboxamide (B1321646) structure, were identified as potent inducers of apoptosis through a cell-based high-throughput screen for caspase activation. nih.gov The activation of caspases, a family of cysteine proteases, is a central event in apoptosis, leading to the cleavage of cellular proteins and the morphological changes characteristic of cell death. nih.gov

The lead compound from this series, designated 1k, was shown to induce apoptosis in human colorectal DLD-1 cells with a half-maximal effective concentration (EC50) of 270 nM and a half-maximal growth inhibition (GI50) of 229 nM. nih.gov Further mechanistic studies confirmed its pro-apoptotic action, demonstrating its ability to induce the cleavage of Poly(ADP-ribose) polymerase (PARP) and cause DNA laddering, both of which are established hallmarks of apoptosis. nih.gov

Compound AnalogueCell LineBiological EffectPotency (EC50/GI50)Reference
Compound 1k (2-phenyl-oxazole-4-carboxamide derivative)Human Colorectal DLD-1Apoptosis Induction / Growth InhibitionEC50: 270 nM / GI50: 229 nM nih.gov

Signaling Pathway Crosstalk (e.g., Akt/GSK-3β/NF-κB)

The Akt/GSK-3β/NF-κB signaling network is a master regulator of cell survival, proliferation, and inflammation. Recent evidence directly implicates benzoxazole derivatives in the modulation of this critical axis. nih.gov Glycogen (B147801) synthase kinase 3-beta (GSK3β) is a key protein kinase involved in multiple signaling networks, and its activity can be regulated by upstream kinases such as Akt. nih.gov

In a study using diffuse large B-cell lymphoma (DLBCL) cell lines, molecular docking analyses predicted strong binding affinities of certain benzoxazole derivatives toward both Akt and nuclear factor kappa B (NF-κB) proteins. nih.gov This in silico prediction was substantiated by in vitro experiments. Western blot analysis revealed that treatment of the HBL-1 lymphoma cell line with selected benzoxazole derivatives led to a decrease in the expression of phosphorylated Akt (p-Akt) and phosphorylated NF-κB (p-NF-κB). nih.gov Since phosphorylation is key to the activation of these proteins, this finding indicates a direct inhibitory activity on these crucial oncogenic signaling pathways. nih.gov Other studies have also suggested that benzoxazole derivatives may exert anti-inflammatory effects by inhibiting the NF-κB pathway. spandidos-publications.comacs.org The interplay within this axis is complex; activation of the PI3K/AKT pathway typically leads to the inhibitory phosphorylation of GSK3β, which in turn can regulate NF-κB. nih.gov The ability of benzoxazole derivatives to decrease the activity of both Akt and NF-κB suggests a significant potential to control cancer cell proliferation and survival. nih.gov

Gene Expression Regulation

The modulation of signaling pathways ultimately converges on the regulation of gene expression, altering the cellular proteome and function. In vitro studies have shown that benzoxazole derivatives can specifically alter the transcription of genes involved in inflammation. spandidos-publications.com

In a study using bone marrow-derived mast cells (BMMCs) stimulated with lipopolysaccharide (LPS), treatment with four different benzoxazole derivatives (ICP-1, 2, 5, and 13) significantly downregulated the gene expression of several pro-inflammatory cytokines. spandidos-publications.com Using reverse transcription-quantitative polymerase chain reaction (RT-qPCR), the study demonstrated reduced mRNA levels for key inflammatory mediators. spandidos-publications.com This inhibitory effect on gene expression is likely a downstream consequence of the compounds' interference with upstream signaling pathways, such as the NF-κB pathway, which are known to drive the transcription of these cytokines. spandidos-publications.com

Compound ClassCell TypeExperimental ConditionDownregulated GenesReference
Benzoxazole derivatives (ICP-1, 2, 5, 13)Bone Marrow-Derived Mast Cells (BMMCs)LPS StimulationIl1b, Il6, Il13, Tnfa, Plin2, Plin3 spandidos-publications.com

Proposed Molecular Targets and Pathways

Based on in vitro evidence, analogues of this compound operate through a multi-pronged mechanism, engaging several key molecular targets and pathways critical for cell signaling and survival.

Proposed Molecular Targets:

Spns2: The sphingosine-1-phosphate transporter is a primary target, with inhibition leading to modulation of S1P signaling. nih.govnih.gov

Akt and NF-κB: These core components of survival and inflammatory signaling are directly inhibited by certain benzoxazole derivatives. nih.gov

Caspases: The oxazole-carboxamide scaffold has been shown to activate these executioner enzymes of apoptosis. nih.gov

Proposed Molecular Pathways:

S1P Signaling: By blocking the Spns2 transporter, these compounds disrupt the S1P signaling pathway, which is crucial for immune cell regulation. nih.gov

Apoptotic Pathways: The compounds can trigger programmed cell death through the activation of the caspase cascade. nih.gov

Akt/NF-κB Signaling Axis: The demonstrated ability to decrease the phosphorylation and activation of both Akt and NF-κB points to a potent inhibitory effect on this central pathway that governs cell proliferation, survival, and inflammation. nih.gov

This collective evidence highlights the benzoxazole scaffold as a versatile pharmacophore capable of interacting with diverse biological targets to modulate complex cellular processes.

Structure Activity Relationship Sar Studies of 2 Aminobenzo D Oxazole 4 Carboxamide

Impact of Substitutions on the Benzo[d]oxazole Core

The benzo[d]oxazole core is a fundamental component of the 2-aminobenzo[d]oxazole-4-carboxamide scaffold, and substitutions on this bicyclic ring system have a profound impact on biological activity. A strong structure–activity relationship has been observed for benzoxazole (B165842) derivatives, indicating the critical importance of substituents at various positions of the benzoxazole core. mdpi.com Modifications at these positions can enhance lipophilicity, electronic properties, and steric compatibility, which in turn optimize interactions with biological targets. mdpi.com

In related benzoxazole derivatives, substitutions at the 5-position have been shown to significantly influence antiproliferative activity. For instance, the introduction of a halogen atom, a hydroxyl group, or a methyl group at the 5-position can lead to enhanced anticancer effects. mdpi.com Similarly, in the context of 2-aminobenzothiazole (B30445) derivatives, a closely related scaffold, the nature of the substituent on the benzothiazole (B30560) ring plays a crucial role in determining cytotoxicity. The order of activity for substitution on the benzothiazole scaffold was found to be OEt > H > Me > NO2. nih.gov Furthermore, substituting the benzothiazole moiety with other aryl groups like phenyl, pyridyl, thiazolyl, or oxazolyl significantly diminishes anti-angiogenic activity, and introducing a methyl group on the benzothiazole scaffold also results in reduced activity. nih.gov

These findings from related scaffolds suggest that the electronic and steric properties of substituents on the benzo[d]oxazole ring of this compound are key determinants of its biological efficacy.

Table 1: Impact of Substituents on the Benzoxazole Core of Related Compounds

Scaffold Substituent Position Substituent Observed Effect on Activity Reference
Benzoxazole5Halogen, Hydroxyl, MethylEnhanced antiproliferative activity mdpi.com
2-AminobenzothiazoleGeneralOEt > H > Me > NO2Varied cytotoxicity nih.gov
2-AminobenzothiazoleGeneralPhenyl, Pyridyl, Thiazolyl, OxazoylDecreased anti-angiogenic activity nih.gov
2-AminobenzothiazoleGeneralMethylReduced activity nih.gov

Role of the Carboxamide Moiety and its Modifications

The carboxamide group at the 4-position of the 2-aminobenzo[d]oxazole scaffold is a critical pharmacophore that often participates in key hydrogen bonding interactions with biological targets. Modifications to this moiety can significantly alter binding affinity, selectivity, and pharmacokinetic properties.

In studies of related 2-phenyl-oxazole-4-carboxamide derivatives, the carboxamide functionality was found to be essential for their activity as apoptosis inducers. nih.gov Similarly, in the 2-aminothiazole-4-carboxamide (B58295) class of CHK1 inhibitors, the carboxamide group plays a crucial role in the molecule's 'U-shaped' topology and its key interactions with the ATP binding site of the protein. nih.gov

Furthermore, research on thiazole-carboxamide derivatives as AMPA receptor modulators has highlighted the importance of the carboxamide core in their inhibitory effects. mdpi.com The combination of the thiazole-4-carboxamide (B1297466) core with various substituents was found to be paramount for interaction with AMPA receptors. mdpi.com In a series of 1,2,4-oxadiazole-sulfonamide based compounds, the modification of the carboxamide linkage led to derivatives with enhanced anticancer activities. nih.gov

These examples from structurally similar compounds underscore the importance of the carboxamide moiety in this compound and suggest that modifications, such as N-alkylation, N-arylation, or replacement with bioisosteres, could be a fruitful strategy for modulating biological activity.

Table 2: Role of Carboxamide Moiety in Related Heterocyclic Compounds

Compound Class Target/Activity Role of Carboxamide Reference
2-Phenyl-oxazole-4-carboxamideApoptosis InductionEssential for activity nih.gov
2-Aminothiazole-4-carboxamideCHK1 InhibitionKey for protein interaction and conformation nih.gov
Thiazole-carboxamideAMPA Receptor ModulationParamount for receptor interaction mdpi.com
1,2,4-Oxadiazole-sulfonamideAnticancerModification led to enhanced activity nih.gov

Influence of Substituent Position on Biological Efficacy

The specific position of substituents on the this compound framework is a critical factor that governs its biological efficacy. The spatial arrangement of functional groups determines the molecule's ability to fit into the binding pocket of its biological target and to form specific interactions.

In a broad sense for oxazole (B20620) derivatives, the substitution pattern plays a pivotal role in defining their biological activities. nih.gov For benzoxazole derivatives, substitutions at both the 2- and 5-positions of the benzoxazole core are particularly significant for influencing antimicrobial potency. mdpi.com

In the context of 2-aminobenzothiazoles, a related class of compounds, the position of substituents has been shown to be crucial. For example, changing a 6-methoxyl group on the 2-aminobenzothiazole nucleus to a chloro (Cl) atom at the same position substantially reduces the inhibitory potency against certain cancer cell lines. nih.gov This highlights the sensitivity of the biological activity to the electronic nature of the substituent at a specific position.

These findings emphasize that a systematic exploration of substituent placement on both the benzo[d]oxazole ring and the 2-amino group of this compound is essential for optimizing its pharmacological profile.

Table 3: Influence of Substituent Position in Related Benzazole Scaffolds

Scaffold Position(s) of Interest Observed Influence Reference
Benzoxazole2 and 5Significant for antimicrobial potency mdpi.com
2-Aminobenzothiazole6Change from methoxy (B1213986) to chloro reduced anticancer activity nih.gov

Rational Design Principles for Enhanced Potency and Selectivity

The rational design of novel this compound analogs with improved potency and selectivity is guided by the SAR data gathered from systematic modifications. By understanding which structural features are critical for activity, medicinal chemists can employ various strategies to optimize lead compounds.

One key principle is the use of structure-based drug design, which involves leveraging the three-dimensional structure of the target protein to design ligands that fit snugly into the binding site. This approach was successfully used to optimize 2-aminothiazole-4-carboxamide inhibitors of CHK1, where X-ray crystallography revealed a 'U-shaped' binding mode that guided further design efforts. nih.gov

Another important strategy is molecular hybridization, which involves combining the this compound scaffold with other pharmacophores known to interact with the target of interest. This approach has been used in the design of 2-aminobenzothiazole derivatives, for example, by incorporating a 4-phenoxyquinoline moiety to develop potent c-MET inhibitors. nih.gov

Furthermore, the introduction of specific substituents to modulate physicochemical properties, such as lipophilicity and metabolic stability, is a common strategy. For instance, in the design of carbazole (B46965) sulfonamide derivatives, prodrug approaches were used to improve in vivo antitumor efficacy and safety profiles. nih.gov

By applying these rational design principles, researchers can navigate the complex chemical space around the this compound scaffold to develop next-generation therapeutic agents with superior efficacy and safety.

Table 4: Rational Design Strategies for Related Heterocyclic Compounds

Design Principle Example Application Outcome Reference
Structure-Based Design2-Aminothiazole-4-carboxamide CHK1 inhibitorsImproved cell-based activity and selectivity nih.gov
Molecular Hybridization2-Aminobenzothiazole with 4-phenoxyquinolinePotent c-MET inhibitors nih.gov
Prodrug ApproachCarbazole sulfonamidesImproved in vivo efficacy and safety nih.gov

Computational Chemistry and Molecular Modeling of 2 Aminobenzo D Oxazole 4 Carboxamide

Molecular Docking Simulations for Target Binding

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to forecast the binding mode and affinity of a small molecule ligand, such as a derivative of the 2-aminobenzo[d]oxazole-4-carboxamide scaffold, within the active site of a target protein.

Research on related benzoxazole (B165842) structures has demonstrated the utility of this approach. For instance, a series of 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives were evaluated as inhibitors of Staphylococcus aureus Sortase A. nih.gov Molecular docking studies revealed that the inhibitors adopt an "L-shape" conformation within the enzyme's active site. nih.gov The benzoxazole core was found to occupy a hydrophobic pocket formed by amino acid residues Ala118, Val166, Val168, Val169, and Ile182, while the isobutyl amide group extended toward the β6/β7 loop-β8 substructure of the protein. nih.gov This detailed understanding of binding orientation is crucial for structure-activity relationship (SAR) studies, which showed that substitutions at both the 2- and 7-positions of the benzoxazole ring significantly influence inhibitory activity. nih.gov

Similarly, docking studies on isoxazole-carboxamide derivatives targeting cyclooxygenase (COX) enzymes helped to rationalize their biological activity. nih.gov The simulations identified key binding interactions within the active sites of COX-1 and COX-2, explaining the observed potency and selectivity of the compounds. nih.gov For example, specific substitutions on the phenyl rings were shown to orient the isoxazole (B147169) ring toward a secondary binding pocket, optimizing interactions with the COX-2 enzyme. nih.gov

Target ProteinLigand ScaffoldKey Interacting ResiduesPredicted Binding ConformationReference
S. aureus Sortase A2-phenyl-benzo[d]oxazole-7-carboxamideAla118, Val166, Val168, Val169, Ile182 (hydrophobic pocket)L-shape mode; benzoxazole core in hydrophobic pocket nih.gov
COX-2Isoxazole-carboxamide(Not specified)Isoxazole ring oriented toward secondary binding pocket nih.gov
VEGFR-2Benzothiazole (B30560) derivativeGlu883, Asp1044 (hydrogen bonds)Benzothiazole ring in hydrophobic cavity nih.gov
Aurora B Kinase2-aminobenzothiazole (B30445) derivativeAla157, Glu155 (hydrogen bonds)2-aminobenzothiazole nucleus in adenine-binding region nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-protein interactions. By simulating the movements of atoms and molecules over time, MD can assess the stability of a docked complex, reveal conformational changes in the protein or ligand, and provide more accurate estimations of binding free energy.

For benzothiazole derivatives, which are structurally similar to benzoxazoles, MD simulations have been used to validate docking results and confirm the stability of the ligand-receptor complex. In a study targeting the LasR protein of Pseudomonas aeruginosa, a 200-nanosecond MD simulation of a benzo[d]thiazole compound showed its ability to maintain stable interactions within the LasR binding site. nih.gov These simulations can confirm that the interactions predicted by static docking models persist in a more physiologically relevant, dynamic environment.

In another study, MD simulations were performed on imidazolo-triazole derivatives complexed with the HDAC2 receptor. ajchem-a.com The simulations, run for 100 nanoseconds, were used to calculate parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). ajchem-a.com Low RMSD values for the ligand-protein complexes indicated that the docked poses were stable throughout the simulation. ajchem-a.com Such analyses are critical for confirming that a potential inhibitor remains securely bound to its target. nih.govajchem-a.com

SystemSimulation LengthKey FindingPurpose of SimulationReference
Benzo[d]thiazole - LasR Protein200 nsConfirmed stable interaction with the binding site and dissociation of the protein's dimer.Validate docking pose and assess complex stability. nih.gov
Imidazolo-triazole - HDAC2 Receptor100 nsThe average RMSD values of the complexes were stable, indicating binding stability.Determine the stability and dynamic behavior of the ligand-receptor complex. ajchem-a.com
1,3,4-Oxadiazole (B1194373) - VEGFR2(Not specified)Confirmed the stability of the protein-ligand complex.Confirm binding stability and interactions. mdpi.com

Quantum Chemistry Computations (e.g., Density Functional Theory)

Quantum chemistry computations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. These calculations can determine optimized molecular geometry, electron distribution, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comirjweb.com The energy gap between HOMO and LUMO is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. irjweb.com

DFT studies on various oxazole (B20620) and thiazole (B1198619) derivatives have been performed to understand their structural and electronic characteristics. irjweb.comnih.gov For example, calculations using the B3LYP functional with a 6-311G++(d,p) basis set can predict optimized bond lengths and angles, as well as generate molecular electrostatic potential (MEP) maps. irjweb.com These maps visualize the charge distribution across the molecule, highlighting electrophilic and nucleophilic regions that are important for molecular recognition and interaction with biological targets. Studies on polythiophenes containing benzo[d]oxazole have used DFT to analyze how different functional groups affect the electronic structure and band gap of the polymers. nih.gov

Compound ClassComputational MethodCalculated PropertiesSignificanceReference
Oxazole derivativesDFT (B3LYP/6-311G++)Optimized structure, HOMO-LUMO energies, chemical reactivity parametersReveals that the compound is highly reactive. irjweb.com
Thiazole carboxamide derivativesDFTHOMO-LUMO energy gapAssesses chemical reactivity. nih.gov
1,3,4-Oxadiazole derivativesDFT (B3LYP/SVP)Optimized structures, HOMO-LUMO analysisDetermines compound stability and reactivity. mdpi.com
Polythiophenes with benzo[d]oxazoleDFTElectronic structure, total energy, band gapPredicts electrical mobility and conductor/insulator properties. nih.gov

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally.

Virtual libraries can be designed around a core scaffold, such as 2-aminobenzothiazole or a versatile "superscaffold," to explore a vast chemical space. nih.govmdpi.com For example, a virtual combinatorial library of 140 million drug-like compounds was generated from a single scaffold and screened in silico against the cannabinoid type II receptor (CB2) to discover new antagonists. nih.gov The design of such libraries often incorporates various substituents and linkers to maximize chemical diversity. researchgate.net

An essential part of in silico screening is the early prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. By filtering out compounds with predicted poor pharmacokinetic profiles or potential toxicity early in the process, researchers can focus resources on the most promising candidates. mdpi.com This initial screening is often followed by more computationally intensive methods like molecular docking for the remaining compounds. mdpi.com

Library TypeCore ScaffoldLibrary SizeTargetScreening MethodReference
Combinatorial LibraryVersatile "Superscaffold" with sulfonamide140 millionCannabinoid Receptor Type II (CB2)Docking-based virtual screening nih.gov
Combinatorial LibraryAminostyryl scaffold with thiazole(Not specified)Peroxisome Proliferator-Activated Receptor α (PPARα)Automated docking researchgate.net
Derivative Library2-aminobenzothiazole49 moleculesPeroxisome Proliferator-Activated Receptor γ (PPARγ)ADMET property calculation, followed by molecular docking mdpi.com

Prediction of Molecular Interactions and Binding Conformations

A primary goal of computational modeling is to predict the specific molecular interactions that stabilize a ligand in the active site of its target protein. These interactions include hydrogen bonds, hydrophobic contacts, π-π stacking, and electrostatic interactions. The 2-aminobenzothiazole fragment, a close analog of 2-aminobenzoxazole (B146116), is known to be a versatile interaction partner. nih.gov It can act as both a hydrogen bond donor (via the amino group) and acceptor (via the heterocyclic nitrogen), and its aromatic system can participate in π-π stacking and van der Waals contacts. nih.gov

Detailed analyses of docked complexes provide hypotheses about which functional groups are critical for binding. For example, in a study of benzothiazole derivatives as VEGFR-2 kinase inhibitors, the amide NH and the benzothiazole nitrogen were predicted to form crucial hydrogen bonds with the side chain of residue Glu883 and the backbone NH of Asp1044, respectively. nih.gov Similarly, for inhibitors of Aurora B kinase, the 2-aminobenzothiazole nucleus was shown to form two hydrogen bonds with hinge region residues Ala157 and Glu155. nih.gov

These predictions of binding conformation and key interactions are fundamental for medicinal chemistry efforts. They allow for the rational design of new analogs where specific functional groups are modified to enhance favorable interactions or remove unfavorable ones, ultimately leading to the development of more potent and selective inhibitors.

Ligand ScaffoldTarget ProteinPredicted Interaction TypesKey Residues InvolvedReference
2-phenyl-benzo[d]oxazoleS. aureus Sortase AHydrophobic interactionsAla118, Val166, Val168, Val169, Ile182 nih.gov
2-aminobenzothiazoleVEGFR-2 KinaseHydrogen bondingGlu883, Asp1044 nih.gov
2-aminobenzothiazoleAurora B KinaseHydrogen bondingAla157, Glu155, Lys106 nih.gov
2-aminobenzothiazoleCDK1Hydrogen bondingIle10, Leu83, Glu81 nih.gov

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental tools for elucidating the structure of molecules. By interacting with electromagnetic radiation, molecules provide unique spectral "fingerprints" that reveal details about their atomic composition and bonding environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) reveals the number of different types of protons, their electronic environments, and their proximity to other protons. For derivatives of 2-aminobenzo[d]oxazole, the aromatic protons typically appear as multiplets in the downfield region of the spectrum, while the protons of the amino group exhibit a characteristic chemical shift.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule. The spectrum for a 2-aminobenzo[d]oxazole derivative would show distinct signals for the carbons of the benzoxazole (B165842) core, the carboxamide group, and any substituents. For instance, in related 1,2-oxazole structures, the carbon atoms of the oxazole (B20620) ring skeleton show characteristic signals, which can be used for structural assignment. nih.govbeilstein-journals.org

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR (¹⁵N NMR) can be employed to probe the nitrogen atoms within the molecule, such as those in the amino group and the oxazole ring. In similar heterocyclic systems, ¹⁵N NMR has been used to identify the characteristic resonances of the nitrogen atoms within the ring structure. nih.govbeilstein-journals.org

Table 1: Representative NMR Data for Related Oxazole Structures

Nucleus Chemical Shift (δ) Range (ppm) Description
¹H 1.45 Protons of a Boc protecting group (if present)
¹H 3.85 Protons of a methyl ester group (if present)
¹³C 108.3 - 179.5 Carbons of the oxazole ring
¹⁵N -294.6 to -3.1 Nitrogen atoms in the heterocyclic ring and substituents

Note: This data is for related oxazole compounds and serves as an illustrative example. Actual chemical shifts for 2-Aminobenzo[d]oxazole-4-carboxamide may vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present. Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) is a common sampling technique that simplifies the analysis of solid and liquid samples.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine and the amide group, the C=O stretching of the amide, and the C=N and C-O stretching vibrations of the benzoxazole ring. The presence of a primary amino group can be confirmed by the scissoring mode of the -NH₂ group. researchgate.net

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Amine (N-H) Stretch 3400-3250 (typically two bands)
Amide (N-H) Stretch ~3300
Amide (C=O) Stretch ~1680-1630
Benzoxazole (C=N) Stretch ~1650-1590
Benzoxazole (C-O) Stretch ~1250
Amine (N-H) Scissoring ~1650-1580

Note: These are general ranges and the exact positions can be influenced by the molecular environment and intermolecular interactions.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the molecular formula of a compound with a high degree of confidence. nih.gov

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. HRMS would be used to confirm the elemental composition, C₈H₆N₄O₂, of the molecule. beilstein-journals.orgnih.gov

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is an unparalleled technique for determining the three-dimensional atomic and molecular structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, a detailed model of the electron density can be constructed, revealing the precise positions of atoms in the crystal lattice.

Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography, Liquid Chromatography-Mass Spectrometry)

Chromatographic techniques are essential for assessing the purity of a compound by separating it from any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating components of a mixture. A solution of the sample is passed through a column containing a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. The purity of the this compound sample can be determined by the presence of a single major peak in the chromatogram. Chiral HPLC can be used to determine the enantiomeric excess of chiral compounds. beilstein-journals.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This hyphenated technique allows for the separation of the compound from its impurities, followed by their individual mass analysis. This is particularly useful for identifying and quantifying trace impurities. For this compound, LC-MS would confirm the molecular weight of the main component and any detected impurities. bldpharm.combldpharm.com

Elemental Analysis

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the proposed molecular formula and the purity of the sample.

For this compound (C₈H₆N₄O₂), the theoretical elemental composition would be:

Carbon (C): ~50.53%

Hydrogen (H): ~3.18%

Nitrogen (N): ~29.46%

Oxygen (O): ~16.83%

Chemical Biology Applications and Future Research Directions

Development as Chemical Probes for Biological Systems

The benzoxazole (B165842) core is a key component in the development of chemical probes for biological systems. While direct research on 2-aminobenzo[d]oxazole-4-carboxamide as a probe is limited, the broader class of 2-aminobenzoxazoles serves as a template for creating tools to investigate biological processes. These molecules can be functionalized to modulate their physical and chemical properties, making them suitable for various applications, including positron emission tomography (PET) probes. The development of such probes is crucial for understanding the intricate mechanisms of cellular function and disease progression.

The synthesis of diverse 2-aminobenzoxazoles and their N-substituted analogs has been a focus of research, highlighting their importance as building blocks in medicinal and organic chemistry. These synthetic strategies provide a foundation for creating tailored chemical probes.

Use as Building Blocks in Complex Molecule Synthesis

The 2-aminobenzoxazole (B146116) scaffold, including the 4-carboxamide derivative, is a valuable building block for the synthesis of more complex molecules. Its inherent chemical functionalities allow for a variety of chemical transformations, making it a versatile starting material. The synthesis of benzoxazole derivatives often involves the condensation of 2-aminophenols with various carbonyl compounds.

The development of efficient, one-pot synthesis methods for aminobenzoxazoles, which may involve intramolecular Smiles rearrangement, has expanded the accessibility of these compounds for further chemical exploration. These methodologies are scalable, suggesting their potential for industrial applications in creating diverse chemical libraries based on the 2-aminobenzoxazole framework. The ability to generate a wide range of derivatives from this core structure is a significant advantage in the pursuit of novel bioactive compounds.

A variety of synthetic methods have been developed to produce benzoxazole derivatives, utilizing different catalysts and reaction conditions. These include the use of inexpensive and stable acid catalysts, as well as metal-catalyzed reactions that offer high yields and the ability to reuse the catalyst. Such advancements in synthetic chemistry are critical for the efficient production of this compound and its analogs for research and development.

Rational Design of Next-Generation Therapeutic Candidates

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This makes it an attractive starting point for the rational design of new therapeutic agents. The isosteric replacement of sulfur with oxygen in the analogous 2-aminothiazole (B372263) structure to create a 2-aminooxazole has been explored to improve physicochemical properties and reduce metabolic liabilities.

Computational methods, such as molecular docking and molecular dynamics simulations, are employed to guide the design of derivatives with enhanced potency and selectivity. For instance, the rational design of 1,2,4-oxadiazole (B8745197) derivatives as potential EGFR inhibitors has been successfully demonstrated, showcasing the power of these in-silico techniques. This approach allows for the prediction of binding affinities and interaction patterns with target proteins, facilitating the optimization of lead compounds.

Structure-activity relationship (SAR) studies on related oxazole-4-carboxamide (B1321646) derivatives have identified key structural features that contribute to their biological activity, such as their ability to induce apoptosis in cancer cells. These insights are invaluable for the design of next-generation therapeutic candidates based on the this compound scaffold.

Exploration of Novel Biological Target Interactions

The 2-aminobenzo[d]oxazole scaffold and its derivatives have been shown to interact with a variety of biological targets, including enzymes like proteases, chymase, butyrylcholinesterase, and topoisomerase II. The exploration of novel biological target interactions is a key area of future research for this compound.

The identification of new targets can be achieved through various methods, including proteomic studies and mechanism-of-action investigations. For example, the discovery that 2-aminothiazole derivatives can possess antioxidant properties opens up new avenues for exploring the therapeutic potential of the structurally similar this compound.

The investigation into the biological activities of oxazole (B20620) derivatives has revealed a wide spectrum of effects, including antimicrobial, anticancer, and anti-inflammatory properties. This broad bioactivity profile suggests that this compound and its analogs may interact with multiple, and potentially novel, biological pathways.

Integration with High-Throughput Screening Initiatives

High-throughput screening (HTS) is a powerful tool for discovering new bioactive compounds from large chemical libraries. The this compound scaffold is well-suited for inclusion in HTS campaigns due to its synthetic tractability and the potential for generating diverse libraries of derivatives.

HTS has been successfully used to identify 2-phenyl-oxazole-4-carboxamide derivatives as potent inducers of apoptosis. Similarly, computational HTS has been employed to screen for dual inhibitors of EGFR and HER2, identifying a promising benzoxazine-containing compound. These examples demonstrate the utility of HTS in identifying lead compounds with therapeutic potential from libraries containing the oxazole or benzoxazole core.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the laboratory-scale preparation of 2-Aminobenzo[d]oxazole-4-carboxamide?

  • Methodological Answer : The compound can be synthesized via condensation reactions. A representative approach involves refluxing a substituted benzaldehyde derivative with a triazole precursor in absolute ethanol and glacial acetic acid, followed by solvent evaporation under reduced pressure and purification via filtration. Key parameters include reaction time (e.g., 4 hours), solvent choice, and acid catalysis to drive the reaction to completion .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) is used to confirm purity (>98%), while nuclear magnetic resonance (NMR) spectroscopy validates the molecular structure. Melting point analysis (e.g., >300°C for related carboxamides) and mass spectrometry further corroborate identity. Cross-referencing with CAS registry data (e.g., 56-91-7 for analogous compounds) ensures consistency .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

  • Methodological Answer : Solubility is tested in polar aprotic solvents (e.g., DMSO or ethanol) via gradient dilution. Stability is evaluated by storing the compound at 0–6°C in airtight containers and monitoring degradation via periodic HPLC analysis. Accelerated stability studies under varying pH and temperature conditions are recommended .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating this compound’s inhibitory activity against GSK-3β in cellular models?

  • Methodological Answer : Use human induced pluripotent stem cell (iPSC)-derived cortical neurons to measure dose-dependent reductions in phosphorylated Tau (pTau) via high-content imaging. Include negative controls (e.g., low-potency analog OCM-29) and calculate IC50 values. Validate target engagement using biochemical assays (e.g., kinase activity profiling) and orthogonal methods like Wnt/β-catenin reporter gene assays in neural progenitor cells (NPCs) .

Q. How can contradictory data on the compound’s potency (e.g., EC50 variability across studies) be systematically addressed?

  • Methodological Answer : Discrepancies may arise from differences in cell lines, assay formats, or compound batches. Standardize protocols by:

  • Using isogenic cell lines.
  • Validating assay reproducibility with reference inhibitors (e.g., PF-367).
  • Performing orthogonal assays (e.g., Western blotting for pTau and ELISA for β-catenin).
  • Reporting detailed experimental conditions (e.g., serum concentration, passage number) .

Q. What strategies enhance selectivity for GSK-3β over off-target kinases in structural analogs of this compound?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by systematically modifying substituents on the oxazole ring and benzamide moiety. Use computational docking to predict binding interactions with GSK-3β’s ATP pocket. Test selectivity against a panel of 50+ kinases and employ proteome-wide profiling (e.g., KinomeScan) to identify off-target effects .

Q. How can researchers investigate the compound’s pro-neurogenic effects in neural progenitor cells (NPCs)?

  • Methodological Answer : Quantify NPC proliferation via EdU incorporation assays and immunostaining for markers like MAP2. Generate dose-response curves using inhibitors with varying brain exposure (e.g., PF-618 vs. PF-367). Correlate neurogenic activity with Wnt/β-catenin signaling activation using TOPFlash reporter assays and EC50 calculations .

Data Interpretation & Validation

Q. What statistical approaches are recommended for analyzing dose-dependent effects in high-content imaging studies?

  • Methodological Answer : Use non-linear regression models (e.g., four-parameter logistic curve) to calculate EC50/IC50. Apply unpaired t-tests with Bonferroni correction for multiple comparisons. Report SEM and significance thresholds (e.g., *p < 0.05, **p < 0.01). Normalize data to vehicle controls (e.g., DMSO) for baseline correction .

Q. How can metabolic stability and blood-brain barrier (BBB) penetration be predicted for this compound?

  • Methodological Answer : Perform in vitro assays using liver microsomes to estimate metabolic half-life (t1/2). Use parallel artificial membrane permeability assays (PAMPA-BBB) to predict BBB penetration. Validate in vivo using pharmacokinetic studies in rodent models, measuring brain-to-plasma ratios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.